2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole
Description
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dichloro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRYIMNXIBTADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(S4)C=C(C=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to have potent activity againstM. tuberculosis . They have also been discussed in relation to the target DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
tuberculosis. In general, benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, antifungal, and antitumor effects.
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the action of DNA gyrase , an enzyme that introduces negative supercoils to DNA.
Pharmacokinetics
Benzothiazole derivatives in general are believed to have improved pharmacokinetic properties.
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects. Some benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis.
Action Environment
Biological Activity
The compound 2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole is a derivative of benzothiazole and piperazine, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety linked to a piperazine ring, with dichloro substitutions that may influence its biological interactions.
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study focused on various benzothiazole compounds demonstrated that modifications to their structure could enhance their efficacy against different cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the proliferation of cancer cells such as A431 and A549 at concentrations as low as 1 µM .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| 4i | HOP-92 | 4 | Antiproliferative effects |
2. Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Compounds containing this scaffold have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to their therapeutic potential in inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been well documented. Studies reveal that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit cancer cell growth and showed a correlation between structural modifications and biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that specific substitutions on the benzothiazole ring significantly affected the biological activity of the compounds. For example, dichloro substitutions were found to enhance anticancer activity compared to mono-substituted analogs .
The mechanisms through which This compound exerts its biological effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through activation of caspases.
- Cell Cycle Arrest : It interferes with cell cycle progression, preventing cancer cells from proliferating.
- Cytokine Inhibition : It reduces levels of inflammatory cytokines, thereby mitigating inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives with Antimicrobial Activity
- Compound 10a (2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile) : Exhibits selective antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) . Compared to the target compound, the absence of a piperazine linker and chlorine substituents may limit its bioavailability and target specificity.
- Compound 3b (2-(Benzo[d]thiazol-2-ylamino)pyrimidine-4,6-(1H,5H)-dione): Shows selectivity against Corynebacterium xerosis but lacks the dichloro substitution, suggesting that halogenation in the target compound could enhance potency against resistant strains .
Table 1: Antimicrobial Activity of Selected Benzo[d]thiazole Derivatives
Piperazine-Linked Hybrid Molecules
- Compound 3b (Quinolone-Piperazine-Benzo[d]thiazole Hybrid): A fluoroquinolone derivative with a benzo[d]thiazole-piperazine side chain demonstrates enhanced solubility and broad-spectrum antibacterial activity due to the piperazine moiety’s ability to improve membrane penetration .
- Star-Shaped Tris(thiazole) 40 : Contains a triazine core linked to benzo[d]thiazole units via hydrazone bonds. While designed for optoelectronic applications, its synthesis (76% yield via tris(thiosemicarbazone) cyclization) highlights the versatility of benzo[d]thiazole in diverse molecular architectures .
Thiazole-Imidazole Hybrids
Table 2: Structural and Functional Comparison
Q & A
Q. What synthetic methodologies are optimal for preparing 2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-4,6-dichlorobenzo[d]thiazole?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with dichlorinated aromatic aldehydes under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Piperazine coupling. React the benzothiazole intermediate with piperazine derivatives using coupling agents like carbodiimides or via nucleophilic substitution in polar aprotic solvents (e.g., DMF, acetonitrile) .
- Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1 molar ratio of benzothiazole to piperazine) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic and analytical techniques:
- NMR : Analyze and spectra for proton environments and carbon frameworks. For example, the piperazine ring protons typically appear as multiplets at δ 2.50–3.45 ppm, while aromatic protons in benzothiazole resonate at δ 7.40–8.12 ppm .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS. Expected [M+H] peaks align with calculated values (e.g., CHClNS: ~498.0 g/mol) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
Conflicting bioactivity results often arise from assay conditions or structural variability:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO ≤0.5%) .
- SAR analysis : Compare analogs (e.g., 4-chloro vs. 4-methoxy substitutions) to identify critical functional groups. For example, dichloro substitution enhances cytotoxicity in HA22T liver cancer cells (IC <10 µM) but reduces solubility, requiring formulation adjustments .
- Mechanistic studies : Perform kinase inhibition assays or molecular docking to verify target engagement (e.g., interaction with EGFR or tubulin) .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- ADMET modeling : Use tools like SwissADME to predict logP (~3.5, indicating moderate lipophilicity) and BBB permeability (likely low due to high molecular weight) .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., PI3Kγ) over 100 ns trajectories. Analyze RMSD values (<2 Å for stable complexes) .
- Solubility enhancement : Apply COSMO-RS to identify co-solvents (e.g., PEG-400) for in vivo studies .
Q. How does the electronic configuration of substituents influence reactivity in cross-coupling reactions?
The dichloro and benzothiazole groups dictate reactivity:
- Electrophilic sites : The 4,6-dichloro positions are susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
- Piperazine ring : The lone pair on N-atoms facilitates hydrogen bonding with biological targets but may require protection (e.g., Boc groups) during synthesis .
- Spectroscopic validation : Monitor reaction progress via IR for C-Cl stretch (~750 cm) disappearance .
Methodological Recommendations
- Synthetic Reproducibility : Validate reaction yields (≥80%) across three independent batches .
- Data Contradiction Mitigation : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target binding .
- Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities in piperazine conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
